

Unveiling the Spectroscopic Signature of Ulongamide A: A Technical Guide

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Compound of Interest

Compound Name: Ulongamide A

Cat. No.: B15279102

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For Researchers, Scientists, and Drug Development Professionals

Ulongamide A, a cyclic depsipeptide originally isolated from the marine cyanobacterium *Lyngbya* sp., has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the spectroscopic data essential for its identification, characterization, and further development. The information presented herein is crucial for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data Summary

The structural elucidation of **Ulongamide A** has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While the complete raw data is found within specialized scientific literature, this guide summarizes the key quantitative findings in a structured format for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for **Ulongamide A**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
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Data not publicly available in a structured format. Please refer to the primary literature for detailed assignments.			

Table 2: ^{13}C NMR Spectroscopic Data for **Ulongamide A**

Position	Chemical Shift (δ , ppm)
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Data not publicly available in a structured format. Please refer to the primary literature for detailed assignments.	

Table 3: Mass Spectrometry Data for **Ulongamide A**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Interpretation
HR-ESI-MS	$[\text{M}+\text{H}]^+$	Exact mass of the protonated molecule.
Specific m/z value not publicly available. Please refer to the primary literature.		

Table 4: Infrared (IR) Spectroscopic Data for **Ulongamide A**

Wavenumber (cm-1)	Functional Group Assignment
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Specific absorption bands are not publicly available. Please refer to the primary literature for the full spectrum.	

Experimental Protocols

The acquisition of the spectroscopic data for **Ulongamide A** followed standard and rigorous experimental procedures. A general outline of the methodologies employed is provided below. For precise parameters, including solvent choices, instrument models, and acquisition settings, consulting the primary research articles is imperative.

NMR Spectroscopy:

High-resolution 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectra were recorded on a high-field spectrometer. The sample of **Ulongamide A** was dissolved in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Chemical shifts were referenced to the residual solvent peak.

Mass Spectrometry:

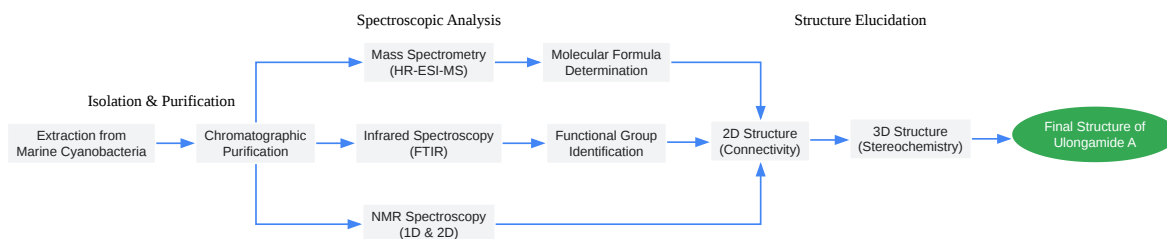
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was utilized to determine the exact mass and molecular formula of **Ulongamide A**. The sample was introduced into the mass spectrometer via direct infusion or after chromatographic separation.

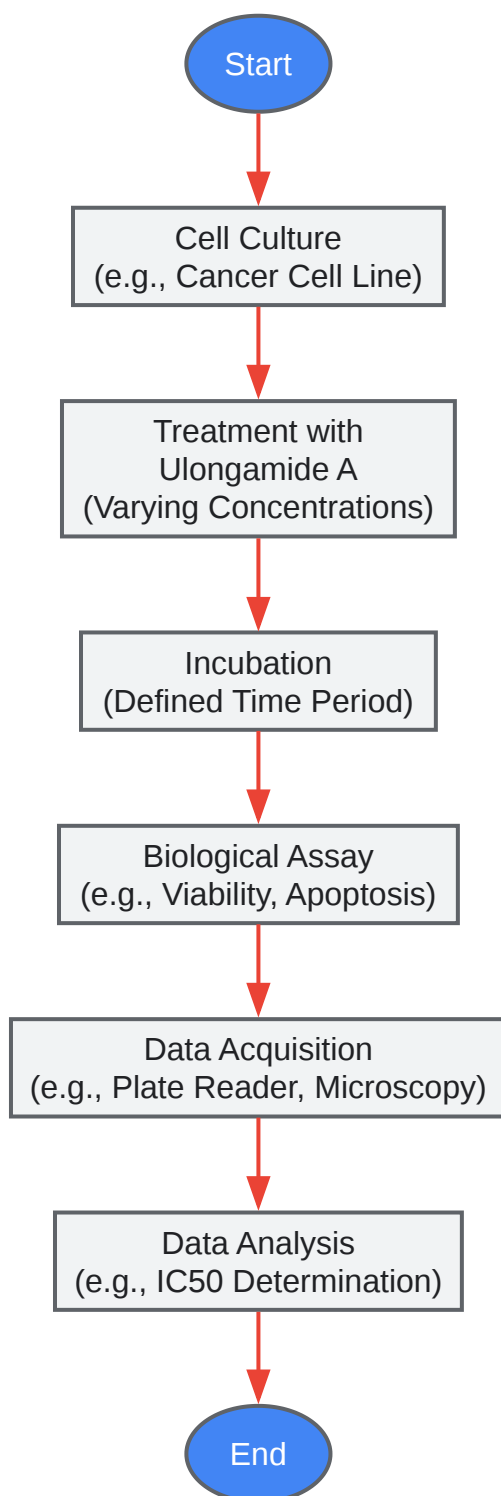
Infrared Spectroscopy:

The IR spectrum of **Ulongamide A** was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum was recorded over the standard mid-IR range (4000-400 cm^{-1}).

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a natural product like **Ulongamide A** follows a logical workflow that integrates various spectroscopic techniques. The diagram below illustrates this general process.





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- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Ulongamide A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15279102#ulongamide-a-spectroscopic-data-nmr-ms-ir>]

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